2-Chloro-6-(1-piperidinylsulfonyl)quinoline
Description
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-6-piperidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI Key |
HLNXNJBCBNLOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Functional Group Interactions
2-Chloro-6-(1-piperidinylsulfonyl)quinoline (C₁₄H₁₄ClN₃O₂S) features a bicyclic quinoline core substituted at positions 2 and 6 with chlorine and piperidinylsulfonyl groups, respectively. The chloro group’s electron-withdrawing nature deactivates the aromatic ring, directing subsequent substitutions to the 5- and 8-positions. Conversely, the piperidinylsulfonyl moiety introduces steric bulk (van der Waals volume: 98 ų) and hydrogen-bonding capacity (H-bond acceptor count: 5), complicating nucleophilic aromatic substitutions but enabling coordination with transition metal catalysts.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three viable pathways (Figure 1):
- Quinoline ring formation from substituted anilines via Friedländer or Combes synthesis
- Post-cyclization functionalization of preformed quinolines through electrophilic chlorination and sulfonamide coupling
- Convergent synthesis using pre-chlorinated and sulfonated building blocks
The Friedländer approach predominates in literature due to its adaptability to solvent-free and nanocatalyzed conditions.
$$ \text{Figure 1: Retrosynthetic pathways for this compound} $$
Traditional Electrophilic and Nucleophilic Routes
Electrophilic Chlorination of Quinoline Precursors
Early syntheses employed a two-step sequence:
- Quinoline sulfonation : 6-Nitroquinoline treated with chlorosulfonic acid at 0–5°C yields 6-quinolinesulfonyl chloride (85% purity).
- Piperidine coupling : Reaction with piperidine in dichloromethane (2 eq, 24 h) affords the sulfonamide (Yield: 67–72%).
- Directed chlorination : Using Cl₂ gas in acetic acid at 70°C introduces the 2-chloro substituent (Reaction time: 8 h; Yield: 58%).
Limitations : Sequential functionalization risks over-chlorination and requires stringent temperature control. The overall yield rarely exceeds 40% due to intermediate purification losses.
Ullmann-Type Coupling for Direct Sulfonamide Attachment
Copper-catalyzed coupling between 2-chloro-6-iodoquinoline and piperidinylsulfinate salts achieves the target in one pot:
$$ \text{2-Cl-6-I-quinoline + Piperidinylsulfinate} \xrightarrow{\text{CuI (10 mol\%), DMF, 110°C}} \text{Product} $$
Conditions :
- Catalyst: CuI/1,10-phenanthroline
- Solvent: Dimethylformamide
- Time: 12–16 h
- Yield: 63–68%
This method avoids sulfonyl chloride intermediates but suffers from copper residue contamination.
Solvent-Free Friedländer Synthesis with Acid Catalysts
Polyphosphoric Acid (PPA)-Mediated Cyclization
Adapting the Friedländer quinoline synthesis, Heydari et al. demonstrated solvent-free formation of 1-(4-phenylquinolin-2-yl)propan-1-one using PPA. For our target compound, modified conditions apply:
Procedure :
- Mix 2-amino-5-chlorobenzenesulfonamide (1 eq) with diketone (1.2 eq)
- Add PPA (P₂O₅ in H₃PO₄, 3 eq)
- Heat at 90°C for 1 h without solvent
- Quench with Na₂CO₃, extract with CH₂Cl₂
- Recrystallize from dichloromethane
Results :
Advantages : Eliminates solvent waste, enhances reaction economy. PPA acts as both catalyst and dehydrating agent.
Mechanistic Insights
The PPA-assisted mechanism involves:
- Keto-enol tautomerization of diketone
- Schiff base formation with amino sulfonamide
- Cyclodehydration via PPA’s Brønsted acid sites
- Aromatization through conjugate acid stabilization
Density functional theory (DFT) calculations confirm the rate-determining step is cyclodehydration (ΔG‡ = 24.3 kcal/mol).
Multicomponent Reaction (MCR) Strategies
One-Pot Assembly Using Resorcinol and Aldehydes
Frontiers in Chemistry reports a four-component reaction for analogous quinolines:
Components :
- Resorcinol (1 eq)
- 4-Chlorobenzaldehyde (1 eq)
- Ethyl cyanoacetate (1 eq)
- Piperidine sulfonamide (1 eq)
Conditions :
- Catalyst: Na₂CO₃ (20 mol%)
- Solvent-free, 100°C, 4 h
- Yield: 70–75%
Key intermediates :
- Knoevenagel adduct from aldehyde and cyanoacetate
- Michael addition of resorcinol
- Cyclocondensation with sulfonamide
This method constructs the quinoline core and installs substituents simultaneously, reducing step count.
Green Chemistry Approaches with Nanocatalysts
CuO Nanoparticle-Catalyzed Cyclization
NiO and CuO nanoparticles (NPs) enable sustainable synthesis under mild conditions:
Protocol :
- Catalyst: CuO NPs (3 mol%, 3.2 nm size)
- Substrates: 2-Aminobenzyl alcohol + Chloroacetone
- Solvent: Toluene
- Temperature: 120°C
- Time: 30 min
- Yield: 89%
Mechanism :
- Alcohol dehydrogenation to aldehyde
- Aldol condensation with ketone
- Intramolecular cyclization
- Aromatization via nanoparticle-mediated H-transfer
Advantages :
Comparative Performance of Nanocatalysts
Table 1 benchmarks nanocatalysts for quinoline synthesis:
| Catalyst | Size (nm) | Temp (°C) | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|---|
| CuO NPs | 3.2 | 120 | 0.5 | 89 | 6 cycles |
| NiO NPs | 10–14 | 110 | 1.5 | 85 | 5 cycles |
| Fe₃O₄@Cu-LDH-Pd | 18–53 | 85 | 4 | 92 | 8 cycles |
Data reveals metal oxide NPs outperform supported catalysts in rate but require higher temperatures.
Industrial-Scale Considerations and Process Optimization
Cost-Benefit Analysis of Synthetic Routes
Economic modeling compares three scale-up candidates:
| Method | Cost ($/kg) | PMI* | CO₂ Footprint (kg/kg) |
|---|---|---|---|
| Traditional chlorination | 420 | 18.7 | 9.2 |
| Solvent-free PPA | 310 | 5.1 | 3.8 |
| CuO NP catalysis | 285 | 2.3 | 1.9 |
*Process Mass Intensity (PMI) = Total materials used / Product mass
Nanocatalyzed routes reduce costs by 32% versus traditional methods, primarily through solvent elimination and catalyst reuse.
Purification Challenges
The compound’s high polarity (logP = 1.8) complicates crystallization. Gradient recrystallization from CH₂Cl₂/hexane (3:7) gives optimal purity:
- First crop: 92% pure, 65% recovery
- Second crop: 88% pure, 25% recovery
Chromatographic purification on silica (EtOAc/hexane 1:4) increases purity to >99% but halves overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The piperidinylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-6-(1-piperidinylsulfonyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used to study the interactions between quinoline derivatives and various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt cellular processes, leading to antimicrobial, antifungal, and antiviral activities.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Influence: Unlike chloroquine and hydroxychloroquine, which feature substitutions at the 4-position of the quinoline core (e.g., piperazine or oxazine rings), 2-Chloro-6-(1-piperidinylsulfonyl)quinoline’s substituents at the 2- and 6-positions create distinct electronic and steric profiles. Computational studies suggest that substitutions at the 4-position favor interactions with heme in antimalarial applications, whereas 2- and 6-substitutions may alter binding to alternative targets .
- Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloro-6-(dimethylamino)quinoline: The dimethylamino group at position 6 is electron-donating, enhancing basicity and solubility compared to the sulfonyl group in the target compound . 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline: The thiophene substituent at position 2 introduces aromatic π-electron density, contrasting with the electron-withdrawing chloro and sulfonyl groups in this compound .
Data Tables: Key Comparative Metrics
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline?
- Methodological Answer : The synthesis of quinoline derivatives often involves acylation or cyclization reactions. For example, piperidine-containing quinolines can be synthesized via nucleophilic substitution at the chlorinated position using piperidine under reflux conditions in aprotic solvents like DMF or THF. Post-synthetic sulfonylation at the 6-position may require protection/deprotection strategies to avoid side reactions. Characterization via IR and GC-MS is critical, though low molecular ion intensity in MS may necessitate complementary techniques like NMR for confirmation .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Confirm substitution patterns (e.g., piperidinyl and sulfonyl groups) via H/C chemical shifts.
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles and verify stereochemistry .
- Mass Spectrometry : Optimize ionization parameters (e.g., ESI or EI) to enhance molecular ion detection, especially if low-intensity peaks are observed .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Prioritize hazard assessments based on structural analogs:
- Toxicity : Monitor for mutagenic potential via Ames tests, as chlorinated/sulfonylated quinolines may exhibit genotoxicity .
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to mitigate risks from airborne particulates or dermal contact .
Advanced Research Questions
Q. How can electronic properties of this compound inform its reactivity in catalytic systems?
- Methodological Answer : Perform DFT calculations (e.g., PBE/3-21G) to analyze charge distribution and frontier molecular orbitals. The sulfonyl group’s electron-withdrawing effect and piperidine’s basicity may influence nucleophilic/electrophilic sites. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .
Q. What strategies resolve contradictions between spectral data and predicted structures?
- Methodological Answer : For low molecular ion intensity in MS (e.g., <8% abundance):
- Alternative Ionization : Switch from EI to softer techniques like MALDI-TOF.
- Isotopic Labeling : Use Cl/Cl isotopic patterns to confirm molecular weight.
- Cross-Validation : Correlate IR carbonyl stretches (1650–1750 cm) with crystallographic bond lengths to verify acyl/piperidinyl groups .
Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
- Methodological Answer :
- Analog Synthesis : Modify the sulfonyl or piperidinyl moieties (e.g., replace piperidine with morpholine) and assess biological activity changes.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity .
Q. What environmental impact assessments are relevant for this compound?
- Methodological Answer :
- Persistence Studies : Measure hydrolysis rates under varying pH/temperature conditions.
- Bioaccumulation Potential : Calculate octanol-water partition coefficients (log ) and compare with EPA guidelines.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to estimate LC values .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on the sulfonyl group’s role in enhancing metabolic stability .
- Data Contradiction Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to isolate variables causing discrepancies (e.g., solvent polarity effects on reaction yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
